5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile
Description
5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile (C₁₀H₉BrN₂O; MW 253.11 g/mol) is a pyridine derivative featuring a bromine atom at the 5-position, a cyano group at the 3-position, and a cyclopropylmethoxy substituent at the 2-position . Its unique structure combines steric effects from the cyclopropane ring with electronic contributions from the electron-withdrawing cyano and bromine groups.
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-3-8(4-12)10(13-5-9)14-6-7-1-2-7/h3,5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNOSXDVKDVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Reactivity
5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile features a bromine atom and a cyclopropylmethoxy group attached to a pyridine ring, making it a versatile building block in organic synthesis. The compound can undergo several types of chemical reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the synthesis of diverse derivatives.
- Oxidation : The compound can be oxidized to form pyridine N-oxides, which may exhibit different biological activities.
- Reduction : The bromine can be reduced to a hydrogen atom using reducing agents like palladium on carbon, leading to the formation of 2-(cyclopropylmethoxy)pyridine derivatives.
Organic Synthesis
5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its ability to participate in substitution reactions allows chemists to create a variety of derivatives with tailored functionalities. For instance, derivatives formed from this compound have been utilized in the development of pharmaceuticals and agrochemicals.
Biological Studies
The compound is employed as a probe in biological research to investigate interactions between pyridine derivatives and biological macromolecules. Studies have shown that the unique structure of 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile can influence its binding affinity to specific enzymes or receptors, which is critical for drug discovery and development.
Pesticide Development
Recent innovations have identified 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile as a promising candidate for agricultural applications, particularly in the formulation of novel pesticides. Research indicates that this compound can effectively target various pests while minimizing environmental impact. Its structural characteristics contribute to its efficacy as an active ingredient in pest control formulations.
Case Study 1: Synthesis of Pyridine Derivatives
A study published in ResearchGate demonstrated the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold. The research highlighted how 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile could be utilized to generate diverse compounds with potential applications in medicinal chemistry .
In another investigation, researchers evaluated the biological activity of various pyridine derivatives, including those derived from 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile. The findings suggested that modifications at the bromine position significantly affected the compounds' binding interactions with target proteins, providing insights into their potential therapeutic uses .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism depends on the context of its application, but it generally involves binding to these targets and modulating their activity.
Comparison with Similar Compounds
Electronic and Steric Effects
- Cyclopropylmethoxy vs. Alkyl/Alkoxy Substituents : The cyclopropane ring introduces angle strain, increasing electrophilicity at the pyridine ring’s 2-position compared to linear or branched alkoxy groups (e.g., 2-methylpropoxy) . This enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions.
- Thioether vs.
Biological Activity
5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₈BrN₃O
- Molecular Weight : Approximately 232.08 g/mol
The presence of the bromine atom and the cyclopropylmethoxy group is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can facilitate binding to these targets, while the cyclopropylmethoxy group may enhance selectivity and potency.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular function.
Biological Activity Overview
Research indicates that 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile exhibits several biological activities:
- Antimicrobial Activity : Exhibits potential against various microbial strains.
- Anti-inflammatory Properties : May reduce inflammation through modulation of inflammatory pathways.
- Anticancer Potential : Early studies suggest it could inhibit tumor growth by targeting specific cancer-related pathways.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Activity
A study explored the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that treatment with 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile reduced the expression of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines. This suggests a mechanism by which the compound may exert anti-inflammatory effects.
Case Study 3: Anticancer Activity
Research involving human cancer cell lines showed that this compound significantly inhibited proliferation in breast cancer cells (MCF-7) and induced apoptosis. The underlying mechanism appears to involve modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution under transition-metal catalysis:
Key Findings :
-
The carbonitrile group at position 3 enhances electrophilicity at C5, facilitating cross-coupling reactions .
-
Steric hindrance from the cyclopropylmethoxy group slows reaction kinetics compared to simpler methoxy analogs.
Carbonitrile Functionalization
The cyano group participates in selective transformations:
Research Insights :
-
Hydrolysis to carboxylic acid is favored under strong acidic conditions, with yields exceeding 80% .
-
Grignard additions require strict temperature control to avoid side reactions.
Electrochemical Annulation
Recent studies highlight its use in electrochemical [3+2] heteroannulation:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline derivatives | Graphite anode, Pt cathode, MeCN, 10 mA | Benzo imidazopyridine carbonitriles | 78% |
Mechanistic Notes :
-
The bromine atom acts as a directing group, stabilizing radical intermediates during electrolysis .
-
Cyclopropylmethoxy enhances solubility in polar aprotic solvents, improving reaction efficiency .
Biological Activity Correlations
Structure-activity relationship (SAR) studies reveal:
-
Antitubercular Activity : Analogous 3-carbonitrile pyridines exhibit MIC values as low as 8 μM against Mycobacterium tuberculosis .
-
Electron-Withdrawing Effects : The carbonitrile group increases membrane permeability, enhancing bioavailability .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 250°C, forming cyclopropane derivatives and HCN.
-
Photoreactivity : UV exposure induces cyclopropyl ring-opening reactions, necessitating amber glass storage.
This compound’s multifunctional reactivity makes it invaluable for synthesizing complex heterocycles and bioactive molecules. Its applications in electrochemical synthesis and antimicrobial drug development are particularly promising, as evidenced by peer-reviewed studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile?
- Methodology : A three-step synthesis approach is effective for analogous pyridine-3-carbonitriles. Begin with halogenation of the pyridine core, followed by introduction of the cyclopropylmethoxy group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Finally, cyano group installation can be achieved through palladium-catalyzed cyanation or dehydration of primary amides. Optimize reaction conditions (e.g., catalyst loading, temperature) to improve yields .
- Key Considerations : Monitor regioselectivity during halogenation and substitution steps using TLC or HPLC.
Q. How can the structure of 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile be confirmed?
- Characterization Techniques :
- NMR Spectroscopy : Use and NMR to verify substitution patterns (e.g., bromine and cyclopropylmethoxy group positions) .
- HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H] peak at m/z 267.0) .
- IR Spectroscopy : Identify the nitrile stretching vibration (~2243 cm) and ether C-O bonds (~1209 cm) .
Q. What are the common reactivity patterns of the carbonitrile group in this compound?
- Reactions :
- Reduction : Convert the nitrile to a primary amine using LiAlH or catalytic hydrogenation.
- Nucleophilic Substitution : Replace the bromine atom with other groups (e.g., Suzuki coupling for aryl introduction) .
- Experimental Design : Use anhydrous conditions for reduction to avoid side reactions.
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound?
- Strategies :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh), PdCl) for coupling reactions to improve efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitution steps.
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .
Q. How does the steric bulk of the cyclopropylmethoxy group influence regioselectivity in further functionalization?
- Analysis : The cyclopropylmethoxy group may direct electrophilic substitution to the para position relative to the ether oxygen. Computational modeling (DFT) can predict reactive sites.
- Case Study : In analogous trifluoromethylpyridines, bulky substituents reduced yields in cross-coupling reactions by 15–20% compared to smaller groups .
Q. What strategies address stability issues during storage or reaction conditions?
- Stability Testing :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points)?
- Approach : Cross-reference data from peer-reviewed journals (e.g., Journal of Organic Chemistry) and high-purity commercial catalogs. For example, melting points for similar compounds vary by ±5°C due to polymorphic forms or impurities .
- Verification : Recrystallize the compound and compare DSC thermograms with literature data.
Methodological Tables
| Reaction Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Halogenation | NBS, CCl, 80°C | 70–85% | |
| Cyclopropylmethoxy Introduction | KCO, DMF, 100°C | 50–65% | |
| Cyanation | CuCN, DMF, 120°C | 60–75% |
| Characterization Data | Observed Values | Reference |
|---|---|---|
| NMR (CDCl) | δ 8.88 (s, 1H), 4.20 (m, cyclopropane) | |
| HRMS (ESI) | m/z 267.0 [M+H] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
